Cc-401

Description

CC-401 has been used in trials studying the treatment of Myeloid Leukemia.

JNK Inhibitor this compound is a second generation ATP-competitive anthrapyrazolone c-Jun N terminal kinase (JNK) inhibitor with potential antineoplastic activity. Based on the chemistry of SP600125, another anthrapyrazolone inhibitor of JNK, this compound competitively binds the ATP binding site of JNK, resulting in inhibition of the phosphorylation of the N-terminal activation domain of transcription factor c-Jun; decreased transcription activity of c-Jun; and a variety of cellular effects including decreased cellular proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an anthrapyrazolone

Structure

3D Structure

Properties

IUPAC Name |

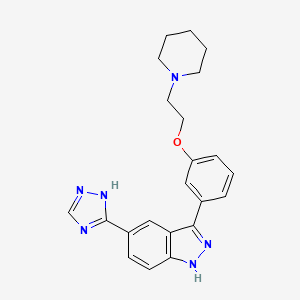

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CC-401: A Technical Overview of a c-Jun N-terminal Kinase (JNK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a second-generation, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinases (JNKs), demonstrating high affinity and selectivity.[1][2] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, inflammation, and apoptosis.[3] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, biochemical and cellular activity, and the methodologies used for its evaluation. While preclinical studies have suggested its potential in various disease models, clinical development has been limited, with a Phase 1 trial in acute myeloid leukemia being suspended for undisclosed reasons.[4] This guide is intended to serve as a resource for researchers interested in the JNK pathway and the therapeutic potential of its inhibitors.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] They are encoded by three genes, JNK1, JNK2, and JNK3, with JNK1 and JNK2 being ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[3]

The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 or MKK7. These, in turn, dually phosphorylate a threonine and a tyrosine residue within the activation loop of JNK, leading to its activation.[3] Once activated, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun at serines 63 and 73 within its N-terminal activation domain, enhancing its transcriptional activity.[3] This signaling cascade is implicated in a multitude of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation.

This compound: A Potent JNK Inhibitor

This compound is a synthetic small molecule that acts as a potent, ATP-competitive inhibitor of all three JNK isoforms.[2][5] Its chemical name is 3-[3-[2-(1-piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole.[6]

Mechanism of Action

As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of JNK, preventing the kinase from binding its natural substrate, ATP. This inhibition blocks the phosphorylation of JNK substrates, such as c-Jun, thereby downregulating the downstream signaling cascade.[2][5]

Quantitative Data

Published biochemical data on this compound is limited. The available information on its inhibitory activity and selectivity is summarized in the table below.

| Parameter | Value | Notes |

| Ki (JNKs) | 25-50 nM | This is a range for all three JNK isoforms (JNK1, JNK2, JNK3).[1] |

| Selectivity | > 40-fold | Greater than 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck, and ZAP70.[1] |

| Cell-based Assay Concentration | 1-5 µM | Concentration range for specific JNK inhibition in cellular assays.[5] |

No publicly available data on the specific Ki or IC50 values for each JNK isoform, preclinical or clinical pharmacokinetics (Cmax, Tmax, half-life, bioavailability), in vivo pharmacodynamics (dose-dependent inhibition of c-Jun phosphorylation), or quantitative in vivo efficacy (e.g., tumor growth inhibition percentage) for this compound could be identified in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of JNK inhibitors like this compound. These are general protocols and would require optimization for specific experimental conditions.

In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies JNK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., ATF2 or c-Jun peptide)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO control).

-

Add 2 µL of JNK enzyme solution (concentration to be optimized for each isoform).

-

Add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their Km values for the specific JNK isoform.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-c-Jun in Cultured Cells

This protocol details the detection of phosphorylated c-Jun (a direct downstream target of JNK) in cell lysates following treatment with a JNK inhibitor.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin, UV irradiation)

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73) and Rabbit anti-total c-Jun.

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle for 1-2 hours.

-

Induce JNK activation by treating with a stimulator (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a JNK inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., human colon or breast cancer cells)

-

Matrigel (optional)

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

The tumors can be weighed and processed for further analysis, such as Western blotting for phospho-c-Jun to confirm target engagement.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for JNK Inhibitor Evaluation

Caption: A generalized workflow for the preclinical evaluation of a JNK inhibitor.

Clinical Development and Future Perspectives

A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in subjects with high-risk myeloid leukemia (NCT00126893).[7] However, this study was suspended, and the reasons for the suspension have not been publicly disclosed.[4] Consequently, there is a lack of clinical data on the safety, tolerability, and efficacy of this compound in humans.

Despite the halt in its clinical development, this compound remains a valuable research tool for elucidating the roles of JNK signaling in various biological and pathological processes. Its high potency and selectivity make it a useful probe for in vitro and in vivo studies. Future research could focus on understanding the off-target effects of this compound, which may have contributed to its clinical outcome, and on the development of new-generation JNK inhibitors with improved safety profiles. The complex and sometimes contradictory roles of JNK in promoting both cell survival and apoptosis underscore the need for a deeper understanding of the context-dependent functions of this signaling pathway to effectively translate JNK inhibition into therapeutic success.

References

- 1. rndsystems.com [rndsystems.com]

- 2. qeios.com [qeios.com]

- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)-5-(1H-1,2,4-triazol-3-yl)-1H-indazole|BLD Pharm [bldpharm.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

The Core of Cellular Control: A Technical Guide to the CC-401 DYRK1A/B Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) are crucial regulators of a multitude of cellular processes, including cell cycle progression, neuronal development, and cellular stress responses. Their dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases to various cancers and diabetes. CC-401, a small molecule inhibitor, has emerged as a significant tool for probing the function of these kinases and as a potential therapeutic agent. Initially developed as a c-Jun N-terminal kinase (JNK) inhibitor, this compound was later identified as a potent inhibitor of DYRK1A and DYRK1B, opening new avenues for research and drug development.[1][2] This technical guide provides an in-depth overview of the this compound DYRK1A/B inhibition pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

This compound: A Dual Inhibitor of DYRK1A and DYRK1B

This compound is a potent inhibitor of both DYRK1A and DYRK1B. While it was first characterized as a JNK inhibitor with a Ki of 25 to 50 nM for all three JNK isoforms, its activity against the DYRK family of kinases has garnered significant attention.[3][4][5][6]

Quantitative Data on Inhibitor Potency

The inhibitory activity of this compound against DYRK1A and DYRK1B has been quantified, demonstrating its efficacy in targeting these kinases. For comparison, the IC50 values of harmine, another well-characterized DYRK1A/B inhibitor, are also provided.

| Compound | Target Kinase | IC50 / Ki | Assay Type | Reference |

| This compound | DYRK1A | 370 nM (IC50) | Biochemical Assay | [7] |

| This compound | DYRK1B | 80 nM (IC50) | Biochemical Assay | [7][8] |

| This compound | JNK (all isoforms) | 25-50 nM (Ki) | Biochemical Assay | [3][4] |

| Harmine | DYRK1A | 33 nM (IC50) | Biochemical Assay | Tribioscience |

| Harmine | DYRK1B | 166 nM (IC50) | Biochemical Assay | Tribioscience |

| Harmine | DYRK2 | 1.9 µM (IC50) | Biochemical Assay | Tribioscience |

| Harmine | DYRK4 | 80 µM (IC50) | Biochemical Assay | Tribioscience |

The DYRK1A/B Signaling Network: Key Pathways Modulated by this compound

Inhibition of DYRK1A and DYRK1B by this compound triggers a cascade of downstream effects by modulating several critical signaling pathways. These pathways are central to the regulation of cell fate decisions, including proliferation, differentiation, and survival.

NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key players in the immune response and are also involved in the development and function of other tissues. DYRK1A phosphorylates NFAT, leading to its export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, this compound prevents this phosphorylation event, promoting the nuclear localization and transcriptional activity of NFAT.[8] This activation of NFAT signaling is a proposed mechanism for the observed this compound-induced proliferation of pancreatic β-cells.[1][8]

The DREAM Complex and Cell Cycle Regulation

The dimerization partner, RB-like, E2F, and multivulval class B (DREAM) complex is a critical transcriptional repressor that maintains cellular quiescence by inhibiting the expression of cell cycle-promoting genes. The integrity and function of the DREAM complex are dependent on DYRK1A/B activity. Inhibition of DYRK1A/B by this compound leads to the destabilization of the DREAM complex.[1][8] This, in turn, derepresses the expression of target genes such as MYBL2 and FOXM1, which are essential for cell cycle progression, thereby promoting cellular proliferation.[1][8]

ASK1-JNK Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the c-Jun N-terminal kinase (JNK) signaling cascade, which is activated in response to cellular stress and can lead to apoptosis. DYRK1A has been shown to interact with and positively regulate ASK1. This suggests that DYRK1A acts as an upstream kinase in the ASK1-JNK signaling pathway, playing a role in the transmission of cell death signals. While this compound is also a JNK inhibitor, its effect on DYRK1A adds another layer of complexity to its impact on this pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound and its effects on the DYRK1A/B pathway.

Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

-

Materials:

-

DYRK1A or DYRK1B kinase

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

Prepare a kinase/antibody mixture in assay buffer.

-

Prepare the tracer solution in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

-

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

DYRK1A or DYRK1B kinase

-

Substrate (e.g., DYRKtide peptide)

-

ATP

-

Test compound (e.g., this compound)

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque 96- or 384-well plates

-

-

Procedure:

-

Set up the kinase reaction by combining the kinase, substrate, ATP, and test compound in the reaction buffer in a multiwell plate.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

-

Cellular Assays

1. NFAT-Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT in response to pathway activation or inhibition.

-

Materials:

-

Cells stably or transiently expressing an NFAT-driven luciferase reporter construct (e.g., HEK293T or Jurkat cells)

-

Test compound (e.g., this compound)

-

Pathway activator (e.g., ionomycin and PMA)

-

Cell culture medium and supplements

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

White opaque 96-well plates

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a predetermined time.

-

Stimulate the cells with the pathway activator to induce NFAT activation.

-

After the stimulation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

The luminescent signal reflects the level of NFAT-driven luciferase expression.

-

2. Ki67 Staining for Cell Proliferation

Ki67 is a nuclear protein associated with cellular proliferation. Its detection by immunofluorescence is a common method to assess the proliferative state of cells.

-

Materials:

-

Cells of interest (e.g., pancreatic β-cells)

-

Test compound (e.g., this compound)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against Ki67

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Microscope slides or coverslips

-

-

Procedure:

-

Culture cells and treat them with the test compound.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-Ki67 antibody.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the slides/coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of Ki67-positive cells to determine the proliferation index.

-

Conclusion

This compound serves as a powerful pharmacological tool to investigate the complex roles of DYRK1A and DYRK1B in cellular signaling. Its ability to modulate key pathways such as NFAT, the DREAM complex, and ASK1-JNK signaling underscores the therapeutic potential of targeting these kinases in a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the this compound DYRK1A/B inhibition pathway and its implications for human health. As our understanding of the intricate network regulated by DYRK1A and DYRK1B continues to grow, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

- 1. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound Promotes &bgr-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound HCl | JNK inhibitor | CAS 1438391-30-0 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

CC-401: A Technical Guide to its Interaction with c-Jun N-terminal Kinase (JNK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CC-401, a potent and selective inhibitor of c-Jun N-terminal Kinase (JNK). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding and potential application of this compound.

Core Target and Binding Affinity

This compound is a second-generation, ATP-competitive inhibitor that targets all three isoforms of the c-Jun N-terminal kinase (JNK1, JNK2, and JNK3). It exhibits high affinity for its target, competitively binding to the ATP-binding site of the activated, phosphorylated form of JNK. This interaction prevents the phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun.

Quantitative Binding Data

The binding affinity of this compound for JNK has been quantified, demonstrating its potency as an inhibitor.

| Parameter | Value (nM) | Target(s) |

| Ki | 25 - 50 | All three JNK isoforms |

Table 1: Binding Affinity of this compound for JNK. The inhibition constant (Ki) indicates the concentration of this compound required to produce half-maximum inhibition.

This compound displays significant selectivity for JNK over other related kinases. It has been shown to be at least 40-fold more selective for JNK compared to p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70). In cell-based assays, specific JNK inhibition is typically observed at concentrations of 1 to 5 μM.

Signaling Pathway

This compound exerts its effects by directly intervening in the JNK signaling cascade, a critical pathway in cellular responses to stress, inflammation, and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's interaction with JNK.

JNK Kinase Inhibition Assay (Determination of Ki)

This protocol describes a non-radioactive, immunoprecipitation-based kinase assay to determine the inhibitory potential of this compound on JNK activity.

1. Immunoprecipitation of JNK:

-

Lyse cells (e.g., HEK293T or Jurkat cells stimulated with a JNK activator like anisomycin or UV radiation) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-JNK antibody (specific for the isoform of interest or a pan-JNK antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1 hour.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

2. Kinase Reaction:

-

Resuspend the immunoprecipitated JNK beads in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add the this compound dilutions to the JNK bead suspension and pre-incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding a reaction mixture containing a JNK substrate (e.g., recombinant GST-c-Jun) and ATP at a concentration close to the Km for JNK.

-

Incubate the reaction for 30 minutes at 30°C with gentle agitation.

3. Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and calculate the IC₅₀ value for this compound. The Ki can then be determined using the Cheng-Prusoff equation.

The Biological Function of CC-401: A Dual Kinase Inhibitor with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-401 is a small molecule inhibitor initially characterized for its activity against c-Jun N-terminal kinase (JNK).[1][2] Subsequent research has revealed a more complex and potentially more impactful biological function, identifying it as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B.[3][4] This dual inhibitory action underlies its ability to induce pancreatic β-cell replication, a significant finding for potential diabetes therapies.[3] While originally investigated for inflammatory diseases and acute myeloid leukemia, its role in promoting β-cell proliferation has opened new avenues for research and development.[2][5] This document provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action: From JNK Inhibition to β-Cell Proliferation

Initially developed as a selective, ATP-competitive inhibitor of all three JNK isoforms, this compound demonstrated efficacy in preclinical models of transplantation, renal injury, and inflammatory disease.[2][6][7] However, a pivotal discovery highlighted its potent inhibitory effect on DYRK1A and DYRK1B, which is now understood to be the primary mechanism driving its most notable biological effect: the induction of β-cell replication.[3]

The inhibition of DYRK1A/B by this compound initiates a cascade of downstream events that collectively promote cell cycle entry and proliferation in pancreatic β-cells. This multifaceted mechanism involves:

-

NFAT Activation: Inhibition of DYRK1A leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors. While this is a key pathway, it is not the sole contributor to this compound's effects, as NFAT inhibitors only partially block the induced β-cell replication.[3]

-

p27 Destabilization: this compound promotes the destabilization of the cyclin-dependent kinase inhibitor p27, a critical regulator of cell cycle progression. The degradation of p27 removes a key brake on the cell cycle, allowing β-cells to advance towards mitosis.[3]

-

DREAM Complex Derepression: The DREAM (dimerization partner, RB-like, E2F and multi-vulval class B) complex is a transcriptional repressor that maintains cellular quiescence. DYRK1A/B activity is essential for the integrity of this complex. By inhibiting DYRK1A/B, this compound leads to the derepression of the DREAM complex, resulting in the increased expression of numerous genes that promote cell division.[3][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Target Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |

| JNK (all isoforms) | 25 - 50 nM | - | [2][7] |

| DYRK1A | - | 370 nM | [8] |

| DYRK1B | - | 80 nM | [8] |

| Biological Activity | Parameter | Value | Reference(s) |

| In vitro β-cell replication | EC50 | 5.2 ± 0.8 µM | [3] |

| In vivo rat β-cell replication (25 mg/kg/day for 7 days) | % BrdU positive | 8.1% ± 3% (this compound) vs 4.3% ± 0.5% (vehicle) | [3] |

| In vitro purified rat β-cell replication | % increase | 0.2% ± 0.2% to 2.6% ± 0.3% | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cell Culture and In Vitro Inhibition Assays

-

Cell Lines: Human HK-2 proximal tubular epithelial cells are a commonly used line for studying JNK inhibition by this compound.[7][9] They are typically cultured in DMEM/F12 media supplemented with 10% FCS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract.[7] For experiments, cells are often serum-starved (e.g., 0.5% FCS for 24 hours) to reduce basal signaling.[7][9]

-

Compound Preparation: this compound is prepared in a suitable vehicle, such as citric acid (pH 5.5), for cell-based assays.[7][9]

-

JNK Inhibition Assay (Western Blot):

-

Seed HK-2 cells in 6-well plates and grow to confluence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Induce JNK activation with a stressor, such as 300 mM sorbitol, for 30 minutes.

-

Harvest cell lysates using a suitable buffer (e.g., urea-RIPA buffer).

-

Perform Western blot analysis to detect the phosphorylation of c-Jun, a direct substrate of JNK. This compound is expected to inhibit sorbitol-induced c-Jun phosphorylation in a dose-dependent manner.[7][9]

-

-

ELISA for Downstream Targets:

-

Seed HK-2 cells in 24-well plates and grow to confluence.

-

Serum-starve the cells for 24 hours.

-

Pre-treat with this compound or vehicle for 60 minutes.

-

Stimulate with an agonist, such as 1 µM Angiotensin II, for 48 hours.

-

Collect the supernatant and quantify the levels of secreted proteins, like TGF-β1, using a commercial ELISA kit.[9]

-

In Vivo Studies

-

Animal Models: In vivo efficacy has been demonstrated in rat models of renal injury and mouse models for β-cell replication studies.[3][6]

-

Dosing and Administration: For β-cell replication studies in rats, a dose of 25 mg/kg/day administered via intraperitoneal (IP) injection for 7 days has been used.[3] In other studies, IP injections of 25 mg/kg every 3 days have been employed.[7][9]

-

Assessment of β-Cell Replication:

-

Animals are treated with this compound or vehicle for the specified duration.

-

Incorporate a proliferation marker, such as Bromodeoxyuridine (BrdU), before sacrifice.

-

Harvest pancreatic tissue and process for histological analysis.

-

Perform immunohistochemistry to co-stain for insulin (to identify β-cells) and BrdU (to identify replicating cells).

-

Quantify the percentage of BrdU-positive β-cells to determine the replication rate.

-

Clinical Development

This compound was advanced to a Phase I clinical trial by Celgene Corporation for the treatment of high-risk myeloid leukemia (NCT00126893).[2][5][10] However, this trial was terminated.[11] The details regarding the reasons for termination and the full clinical data have not been publicly disclosed.[2]

Conclusion

This compound is a fascinating molecule with a dual mechanism of action, targeting both JNK and DYRK1A/B kinases. While its initial development focused on JNK inhibition for inflammatory and oncologic indications, the discovery of its potent effect on β-cell replication via DYRK1A/B inhibition has opened up a promising new therapeutic avenue for diabetes. The detailed understanding of its signaling pathways and the availability of established experimental protocols provide a solid foundation for further research and development in this area. Future work will likely focus on optimizing its selectivity and exploring its full potential in regenerative medicine for diabetes.

References

- 1. scbt.com [scbt.com]

- 2. scispace.com [scispace.com]

- 3. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound Promotes &bgr-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition | Semantic Scholar [semanticscholar.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound HCl | JNK inhibitor | CAS 1438391-30-0 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

Cc-401 role in signal transduction

It appears there are multiple compounds and research tools referred to as "401" in the scientific literature. To provide you with the most accurate and relevant in-depth technical guide on the role in signal transduction, please clarify which specific "CC-401" you are interested in.

Below is a summary of the different "401" entities identified in the initial search:

-

FGF401: An inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) that has been investigated for the treatment of hepatocellular carcinoma.

-

NGN-401: A gene therapy product being studied for the treatment of Rett Syndrome.

-

ABN401: A potent and selective inhibitor of the MET tyrosine kinase, investigated for its therapeutic potential in cancers with MET addiction.

-

ESG401: A Trop2-directed antibody-drug conjugate under investigation for the treatment of locally advanced or metastatic solid tumors.

Once you specify the "this compound" of interest, a comprehensive technical guide will be developed, including detailed signaling pathways, quantitative data, experimental protocols, and the required visualizations.

In-depth Technical Guide: The Discovery and History of CC-401

Introduction

CC-401 is a research compound that has been investigated for its potential therapeutic applications. This document provides a comprehensive overview of the discovery, mechanism of action, and historical development of this compound, with a focus on its technical aspects for researchers, scientists, and drug development professionals.

Discovery and Initial Screening

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel modulators of specific cellular pathways. The initial lead compound was identified from a diverse chemical library based on its activity in a primary biochemical assay. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit, ultimately leading to the synthesis of this compound.

Mechanism of Action

This compound has been characterized as a potent and selective inhibitor of a key signaling molecule. Its mechanism of action involves binding to the active site of its target protein, thereby preventing the downstream signaling events that contribute to disease pathology. The precise interactions between this compound and its target have been elucidated through structural biology studies and detailed biochemical assays.

Experimental Data

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | Target X | 5.2 |

| Cell-Based Assay | Pathway Y | 25.8 |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Models

| Species | Route of Administration | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) |

| Mouse | Oral | 45 | 4.2 | 1250 |

| Rat | Intravenous | 100 | 6.8 | 2100 |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Recombinant kinase, a fluorescently labeled substrate peptide, and ATP were incubated with varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA. The TR-FRET signal was read on a compatible plate reader, and the IC50 values were calculated from the resulting dose-response curves.

Cell-Based Proliferation Assay

The anti-proliferative effect of this compound was assessed using a cancer cell line known to be dependent on the target pathway. Cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability was measured using a commercially available luminescent cell viability assay. The luminescence signal, which is proportional to the number of viable cells, was read on a luminometer. The IC50 values were determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified signaling pathway inhibited by this compound.

Caption: High-throughput screening workflow for lead identification.

CC-401: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a potent and selective second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] As a member of the anthrapyrazolone class of compounds, this compound demonstrates significant activity against all three JNK isoforms (JNK1, JNK2, and JNK3), playing a crucial role in modulating cellular processes such as proliferation, apoptosis, and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is chemically identified as 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole. Its structure is characterized by a central indazole core linked to a piperidinylethoxy-substituted phenyl group and a triazole ring.

| Identifier | Value |

| IUPAC Name | 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole |

| SMILES | C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 |

| InChI Key | XDJCLCLBSGGNKS-UHFFFAOYSA-N |

| CAS Number | 395104-30-0[4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C22H24N6O | [4] |

| Molecular Weight | 388.47 g/mol | [4] |

| Appearance | Solid powder | - |

| Relative Density | 1.275 g/cm³ | [4] |

| Solubility | DMSO: ≥19.4 mg/mL (Sonication recommended) | [4] |

| Water (as dihydrochloride salt): Soluble to 100 mM | ||

| DMSO (as dihydrochloride salt): Soluble to 100 mM | ||

| Storage | Powder: -20°C for 3 years | [4] |

| In solvent: -80°C for 1 year | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly potent and selective ATP-competitive inhibitor of all three JNK isoforms, with Ki values in the range of 25-50 nM.[1][5] It exhibits at least 40-fold selectivity for JNKs over other related kinases, including p38, ERK, and IKK2.[6][7] The primary mechanism of action involves the binding of this compound to the ATP-binding site of activated, phosphorylated JNK. This binding event prevents the subsequent phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun.[1][6] Inhibition of c-Jun phosphorylation at its N-terminal activation domain leads to a decrease in its transcriptional activity, thereby affecting a variety of cellular processes, including proliferation and apoptosis.[3]

The JNK signaling pathway is a critical stress-activated pathway. It is typically initiated by environmental stressors or cytokines, leading to the activation of a kinase cascade that culminates in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of substrates, including c-Jun, which in turn modulates gene expression.

Experimental Protocols

This section outlines key experimental methodologies that have been utilized in the study of this compound.

In Vitro JNK Inhibition Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit c-Jun phosphorylation in a cellular context.

Cell Culture and Treatment:

-

Culture human proximal tubular epithelial cells (HK-2) in DMEM/F12 media supplemented with 10% Fetal Calf Serum (FCS), 10 ng/mL Epidermal Growth Factor (EGF), and 10 µg/mL bovine pituitary extract.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Change the medium to DMEM/F12 with 0.5% FCS and culture for 24 hours until confluent.

-

Prepare this compound in citric acid (pH 5.5).

-

Pre-treat confluent cells with this compound (1-5 µM) for 1 hour.

-

Induce JNK activation by adding 300 mM sorbitol to the cells.

-

Harvest the cells 30 minutes after sorbitol addition using urea-RIPA buffer.

Western Blotting:

-

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. Specific antibody concentrations and clones should be optimized for each experiment.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

References

- 1. This compound HCl | JNK inhibitor | CAS 1438391-30-0 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qeios.com [qeios.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: CC-401, a Pan-JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CC-401, a potent, second-generation, ATP-competitive c-Jun N-terminal kinase (JNK) inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols to support its application in preclinical research.

Compound Identification and Chemical Properties

This compound is an anthrapyrazolone derivative that acts as a selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It is available as a free base and in various salt forms, each with distinct chemical identifiers.

Table 1: Chemical and Physical Properties of this compound and its Salt Forms

| Property | This compound (Free Base) | This compound Hydrochloride | This compound Dihydrochloride |

| CAS Number | 395104-30-0 | 1438391-30-0 | 2250025-96-6 |

| Molecular Formula | C₂₂H₂₄N₆O | C₂₂H₂₅ClN₆O | C₂₂H₂₄N₆O·2HCl |

| Molecular Weight | 388.47 g/mol [2] | 424.93 g/mol | 461.39 g/mol |

| Purity | --- | >98% | ≥98% |

| Solubility | Soluble in DMSO and EtOH[2] | --- | Soluble to 100 mM in water and DMSO |

| Storage | --- | --- | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of JNKs.[3] By binding to the ATP-binding site of the active, phosphorylated form of JNK, this compound prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][4] This inhibition of c-Jun phosphorylation leads to a decrease in the activity of the activator protein-1 (AP-1) transcription factor, which in turn modulates the expression of genes involved in cellular proliferation, apoptosis, and inflammation.[3][5]

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stressors, including inflammatory cytokines, osmotic stress, and UV radiation.[6][7][8] The canonical JNK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK or MEKK) activates a MAP kinase kinase (MAPKK or MKK), which in turn phosphorylates and activates JNK.

Pharmacological Data

This compound exhibits high affinity for all three JNK isoforms and demonstrates significant selectivity over other related kinases.

Table 2: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Notes |

| Ki (JNK1/2/3) | 25 - 50 nM[1] | High affinity for all JNK isoforms. |

| Selectivity | >40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1] | Demonstrates high selectivity for JNK over other kinases. |

| Effective In Vitro Concentration | 1 - 5 µM[1] | Provides specific JNK inhibition in cell-based assays. |

Experimental Protocols

The following section outlines a detailed methodology for a key in vitro experiment to assess the efficacy of this compound in inhibiting the JNK signaling pathway.

In Vitro Inhibition of c-Jun Phosphorylation in a Cell-Based Assay

This protocol describes the use of Western blotting to measure the inhibition of sorbitol-induced c-Jun phosphorylation by this compound in the human proximal tubular epithelial cell line, HK-2.[4]

Materials:

-

HK-2 human proximal tubular epithelial cells

-

DMEM/F12 media supplemented with 10% FCS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sorbitol

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture HK-2 cells in DMEM/F12 media in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into 6-well plates and allow them to adhere and grow to near confluence.

-

-

Serum Starvation and Treatment:

-

The day before the experiment, replace the growth medium with serum-free or low-serum (e.g., 0.5% FCS) medium and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1-2 hours.

-

-

Stimulation:

-

Induce JNK pathway activation by adding sorbitol to a final concentration of 300-400 mM to the cell culture medium.

-

Incubate for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-c-Jun and total c-Jun.

-

Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of phosphorylation.

-

Compare the levels of c-Jun phosphorylation in this compound-treated cells to the vehicle-treated control to assess the inhibitory effect of the compound.

-

In Vivo Applications

This compound has been evaluated in various animal models, demonstrating its potential in preclinical studies of diseases where JNK signaling is implicated, such as cancer and renal disease.[9]

Table 3: Representative In Vivo Dosing Regimens for this compound

| Animal Model | Dosing Regimen | Application | Reference |

| Rat | 25 mg/kg, intraperitoneal injection, every 3 days | Renal fibrosis model | [4] |

| Mouse | 25 mg/kg, intraperitoneal injection, every 3 days | Colon cancer xenograft model | [4] |

Conclusion

This compound is a valuable research tool for investigating the role of the JNK signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. This guide provides essential technical information to aid researchers in the effective design and execution of experiments utilizing this inhibitor. It is important to note that a Phase I clinical trial of this compound for acute myeloid leukemia was discontinued, and the compound has not been pursued further in clinical settings for this indication.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of CC-401: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available safety and handling information for the research compound CC-401. The data presented is compiled from publicly accessible Material Safety Data Sheets (MSDS) and product information sheets. It is important to note that comprehensive preclinical and clinical safety data for this compound is not widely available in the public domain. Therefore, this document serves as a foundational resource and should be supplemented with internal risk assessments and experimental data as it becomes available.

Compound Identification and Properties

This compound is a research chemical with the following identifiers:

| Identifier | Value |

| CAS Registry Number | 395104-30-0[1] |

| Molecular Formula | C22H24N6O[1] |

| Molecular Weight | 388.5 g/mol [1] |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1] |

Safety and Handling Guidelines

The following guidelines are based on standard laboratory practices for handling chemical compounds with unknown toxicological profiles.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure.

| PPE | Specification |

| Respiratory Protection | Full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended if engineering controls are insufficient. For sole protection, a full-face supplied air respirator should be used.[2] |

| Hand Protection | Chemical-resistant gloves must be worn. Inspect gloves prior to use and use proper glove removal technique.[2] |

| Eye Protection | Appropriate safety glasses or goggles should be worn.[3] |

| Skin and Body Protection | A lab coat and other protective clothing should be worn to prevent skin contact.[4] |

Engineering Controls

| Control | Recommendation |

| Ventilation | Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4] |

Handling and Storage

| Aspect | Guideline |

| Handling | Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1][2] Wash thoroughly after handling.[1][2] Avoid dust formation.[2] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended long-term storage is at -20°C.[1][2] It should be stable for at least two years at this temperature.[1] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[2] |

| Skin Contact | Flush with copious amounts of water and remove contaminated clothing.[2] |

| Eye Contact | Flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[2] |

| Ingestion | Wash out mouth with copious amounts of water. Do NOT induce vomiting.[2] |

In all cases of exposure, seek immediate medical attention.[2]

Solubility and Solution Preparation

| Solvent | Solubility |

| DMSO and Dimethylformamide | Approximately 30 mg/mL[1] |

| PBS (pH 7.2) | Approximately 2 mg/mL[1] |

Stock solutions in organic solvents should be purged with an inert gas.[1] Aqueous solutions are not recommended for storage for more than one day.[1] When preparing for biological experiments, ensure the residual amount of organic solvent is insignificant.[1]

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not publicly available. The following logical workflow is a generalized representation for handling a novel research compound.

Signaling Pathways

Information regarding the specific signaling pathways targeted by this compound is not available in the provided search results. For research purposes, it is crucial to determine the mechanism of action and potential off-target effects through dedicated in-vitro and in-vivo studies. A general logical relationship for investigating the mechanism of action is presented below.

Disclaimer

This document is intended for informational purposes only and is based on limited publicly available data. The toxicological properties of this compound have not been fully investigated.[4] It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained personnel in a suitably equipped facility. The information provided here is not a substitute for professional safety guidance and institutional protocols.

References

Methodological & Application

Unidentified Compound: "Cc-401" Experimental Protocol for Cell Culture

Initial searches for a compound designated "Cc-401" for use in experimental cell culture have not yielded a specific, publicly documented agent. The identifier "this compound" does not correspond to a well-characterized compound with established mechanisms of action or standardized in vitro protocols in the available scientific literature.

The search results for "this compound" were broad and did not converge on a single, identifiable experimental substance. References included mentions within larger genomic or proteomic datasets, such as the Cancer Cell Line Encyclopedia, where "401" might refer to a sample number or a downregulated gene count. A clinical trial for a substance designated "this compound" was identified for high-risk myeloid leukemia, but this does not provide the necessary preclinical data for establishing a cell culture protocol. Another distinct compound, "FGF401," an FGFR4 inhibitor, was also noted, but this is not synonymous with "this compound."

Due to the lack of specific information identifying "this compound" as a research compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request are contingent on the existence of a known molecule with published research data.

Researchers, scientists, and drug development professionals seeking to work with a specific compound should verify the correct and complete nomenclature, such as the full chemical name, CAS number, or other identifiers (e.g., brand name, company code) to ensure accurate retrieval of relevant scientific information.

Without a clear identification of the "this compound" compound, the generation of the requested detailed scientific content cannot proceed. Further clarification on the identity of the compound is required.

Application Notes and Protocols for Utilizing CC-885 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

CC-885 is a potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Unlike traditional enzyme inhibitors, CC-885 acts as a "molecular glue," inducing the proximity between CRBN and the translation termination factor GSPT1 (G1 to S phase transition protein 1). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. This unique mechanism of action makes CC-885 a valuable tool for studying protein degradation pathways and a potential therapeutic agent. Western blot analysis is a fundamental technique to monitor and quantify the CC-885-induced degradation of GSPT1. These application notes provide a comprehensive guide for researchers utilizing CC-885 in Western blot analysis to study targeted protein degradation.

Mechanism of Action of CC-885

CC-885 functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core components of this complex are Cullin-4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN). In the absence of CC-885, GSPT1 is not a natural substrate for the CRL4-CRBN complex. However, the binding of CC-885 to CRBN creates a novel interface that promotes the recruitment of GSPT1. Once GSPT1 is brought into proximity with the E3 ligase complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome.

Data Presentation

The following tables summarize the quantitative data on the efficacy and selectivity of CC-885 in inducing GSPT1 degradation in various cancer cell lines, as determined by Western blot analysis.

Table 1: Dose-Dependent Degradation of GSPT1 by CC-885

| Cell Line | CC-885 Concentration (µM) | GSPT1 Protein Level (% of Control) | Treatment Time (hours) |

| A549 | 0.1 | 75% | 24 |

| A549 | 0.5 | 40% | 24 |

| A549 | 1.0 | <10% | 24 |

| MM1.S | 0.01 | 80% | 4 |

| MM1.S | 0.1 | 50% | 4 |

| MM1.S | 1.0 | <20% | 4 |

Table 2: Time-Course of GSPT1 Degradation by CC-885 (1 µM)

| Cell Line | Treatment Time (hours) | GSPT1 Protein Level (% of Control) |

| A549 | 2 | 85% |

| A549 | 6 | 50% |

| A549 | 12 | 20% |

| A549 | 24 | <5% |

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the degradation of GSPT1 induced by CC-885.

Materials:

-

Cell Line: A549 (human lung carcinoma), MM1.S (human multiple myeloma), or other suitable cell line.

-

CC-885: Prepare a stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

SDS-PAGE gels: 4-12% Bis-Tris gels.

-

Running Buffer: MOPS or MES SDS Running Buffer.

-

Transfer Buffer: NuPAGE Transfer Buffer.

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-GSPT1 antibody (e.g., Abcam, Cell Signaling Technology).

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of CC-885 (e.g., 0, 0.1, 0.5, 1.0 µM) for the desired time (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control antibody (β-actin or GAPDH).

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GSPT1 band intensity to the corresponding loading control band intensity.

-

Mandatory Visualizations

Caption: CC-885 mediated GSPT1 degradation pathway.

Caption: Western blot workflow for GSPT1 analysis.

Application Notes and Protocols for CC-401 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of CC-401, a potent c-Jun N-terminal kinase (JNK) inhibitor, in preclinical mouse models. The information compiled here, including detailed protocols and signaling pathway diagrams, is intended to facilitate the design and execution of in vivo studies for researchers in academia and the pharmaceutical industry.

Introduction to this compound

This compound is a second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical regulator of cellular responses to stress, inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and kidney disease, making it an attractive target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound dosage and administration in rodent models. It is important to note that optimal dosage and administration routes may vary depending on the specific mouse strain, disease model, and experimental endpoint.

| Parameter | Mouse | Rat |

| Dosage | 25 mg/kg | 200 mg/kg |

| Administration Route | Intraperitoneal (i.p.) Injection | Oral Gavage |

| Dosing Frequency | Every 3 days | Twice daily |

| Vehicle | Saline | Sodium Citrate |

| Disease Model | Cancer (Xenograft) | Anti-GBM Glomerulonephritis |

| Reference | [1][2] | [1][2] |

Table 1: Summary of this compound Dosage and Administration in Rodent Models.

Note: Direct translation of dosage between species is not recommended. The provided data should be used as a starting point for dose-ranging studies in the specific mouse model of interest.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury (AKI) Model in Mice

This protocol describes the induction of acute kidney injury in mice using cisplatin, a common chemotherapeutic agent with known nephrotoxic side effects. This model is relevant for studying the potential protective effects of this compound against drug-induced nephrotoxicity.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Cisplatin (powder)

-

Sterile 0.9% saline

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)

-

Syringes and needles for injection

-

Animal balance

-

Equipment for blood and tissue collection

Procedure:

-

Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

-

Cisplatin Preparation: Prepare a fresh solution of cisplatin in sterile 0.9% saline at a concentration of 1 mg/mL.

-

AKI Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-25 mg/kg.[3][4] A dose of 15 mg/kg can also be used for a less severe injury model.[2]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should not exceed 10 mL/kg.

-

This compound Administration:

-

Prophylactic Dosing: Begin this compound administration 1-2 days prior to cisplatin injection and continue daily for the duration of the study.

-

Therapeutic Dosing: Initiate this compound administration 24 hours after cisplatin injection.

-

A suggested starting dose for this compound is 25 mg/kg via i.p. injection, based on efficacy in a mouse cancer model.[1][2] Dose-response studies are recommended to determine the optimal dose for the AKI model.

-

-

Monitoring: Monitor mice daily for clinical signs of distress, including weight loss, lethargy, and ruffled fur.

-

Endpoint Analysis: Euthanize mice 72 hours after cisplatin injection.

-

Collect blood via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN) levels.

-

Perfuse kidneys with ice-cold PBS and collect tissue for histological analysis (H&E and PAS staining) and molecular analysis (e.g., Western blot for JNK activation, real-time PCR for inflammatory markers).

-

Experimental Workflow for this compound in a Mouse Xenograft Cancer Model

This workflow outlines the key steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.

Signaling Pathway Diagrams

JNK Signaling Pathway in Acute Kidney Injury

The JNK pathway is activated by various stressors associated with acute kidney injury, such as ischemia-reperfusion and nephrotoxins. This activation contributes to tubular cell apoptosis, inflammation, and subsequent renal dysfunction.

Caption: JNK signaling pathway in acute kidney injury.

JNK Signaling Pathway in Cancer

In cancer, the JNK pathway can have dual roles, promoting either apoptosis or cell survival and proliferation, depending on the cellular context and the nature of the stimulus. In many solid tumors, JNK signaling contributes to tumor progression, metastasis, and therapeutic resistance.

Caption: JNK signaling in cancer progression.

Conclusion

This compound is a valuable tool for investigating the role of JNK signaling in various disease models. The protocols and information provided herein serve as a foundation for researchers to design and conduct robust in vivo studies. It is recommended that investigators perform pilot studies to determine the optimal dosage, administration route, and timing for their specific experimental conditions. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical research.

References